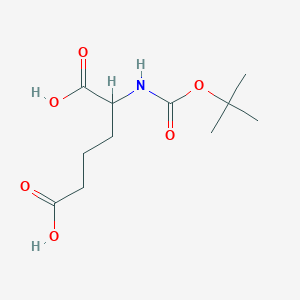

2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Overview

Description

2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a Boc-protected amino acid derivative featuring a hexanedioic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling its use in peptide synthesis and medicinal chemistry. This compound is characterized by two carboxylic acid groups and a Boc-protected amine, which influence its solubility, reactivity, and stability. For example, (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid dimethyl ester (CAS 615258–01-0) is a methyl-esterified derivative with enhanced lipophilicity, as noted in mutagenicity testing data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the reaction of L-2-aminohexanedioic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

L-2-aminohexanedioic acid+tert-butyl chloroformate→2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often involves larger reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for temperature control and reagent addition ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes various chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is stable under mild oxidative and reductive conditions, its derivatives can undergo these reactions to form various products.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used for specific derivatives.

Major Products Formed

Hydrolysis: Produces L-2-aminohexanedioic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation: Forms oxidized derivatives of the compound.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)hexanedioic acid is widely used in scientific research, particularly in:

Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by preventing side reactions.

Biology: Used in the synthesis of biologically active peptides and proteins.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the large-scale synthesis of peptides for research and pharmaceutical applications.

Mechanism of Action

The primary function of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Substituent Variations

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5) Molecular Formula: C₁₂H₂₃NO₄ Key Features: A shorter carbon chain (hexanoic acid vs. hexanedioic acid) with a methyl branch at position 3. Properties: Reduced solubility in polar solvents compared to unbranched analogs. Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

Properties: Predicted boiling point of 410.7±25.0°C and pKa of 3.94±0.10, suggesting moderate acidity .

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid (CAS 1935385-39-9) Key Features: Alkyne functionality at position 6, enabling click chemistry applications. Properties: High reactivity due to the terminal alkyne group, requiring storage at 2–8°C for stability .

Functional Group Modifications

(2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid dimethyl ester (CAS 615258–01-0) Key Features: Esterification of carboxylic acids to methyl esters increases hydrophobicity. Applications: Used in mutagenicity studies (Ames test) with 96.9% purity, indicating suitability for toxicological screening .

N-Acetyl-L-2-aminoadipate(2−) Molecular Formula: C₈H₁₃NO₅ Key Features: Acetylated amino group instead of Boc protection. Properties: Lower molecular weight (203.19 g/mol) and distinct hydrogen-bonding capacity due to the hydroxyethylidene moiety .

Physicochemical Properties

Biological Activity

2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid, is an important compound in biochemical research and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₉N₁O₆

- Molar Mass : 261.27 g/mol

- Appearance : Clear, nearly colorless to pale yellow liquid

- Solubility : Miscible in acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide; partially miscible in water.

Biological Activity

The biological activity of this compound is primarily attributed to its structural similarity to lysine and its role as a substrate for various enzymes. Key points include:

-

Enzymatic Interactions :

- The compound interacts with serine proteases involved in coagulation and fibrinolysis pathways, indicating potential applications in biochemical research related to these processes.

- It has been shown to modulate enzymatic activity, particularly influencing pathways critical for blood coagulation.

-

Bioavailability :

- Its solubility in various solvents enhances bioavailability, making it suitable for pharmacological studies.

-

Potential Therapeutic Applications :

- Due to its ability to act as a substrate for specific enzymes, there is potential for developing therapeutic agents targeting coagulation disorders or other related conditions.

Synthesis Methods

Several synthesis methods have been developed for this compound:

- Peptide Synthesis : It serves as a building block in the formation of dipeptides through coupling reactions. The coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation when used with Boc-protected amino acids like this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activity and applications:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid | 2419-94-5 | 0.98 |

| (S)-2-Aminoadipic Acid | 77302-72-8 | 0.98 |

| N-epsilon-Boc-D-Lysine | 67861-96-5 | 0.98 |

| Boc-L-alpha-aminoadipic Acid | 201472-66-4 | 0.98 |

These compounds share structural similarities but differ in their side chains or functional groups, affecting their reactivity and biological interactions.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

-

Interaction Studies :

- Studies have shown that the compound can influence the activity of serine proteases, suggesting its role in regulating enzymatic pathways critical for physiological processes such as coagulation and fibrinolysis.

-

Stability and Environmental Factors :

- Environmental factors such as pH and temperature significantly affect the stability of the compound and its interactions with target enzymes. This highlights the importance of controlled experimental conditions when studying its biological effects.

-

Potential Drug Development :

- Given its structural properties and biological activity, there is ongoing interest in exploring this compound's potential as a lead candidate for drug development targeting specific enzymatic pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing 2-((tert-Butoxycarbonyl)amino)hexanedioic acid, and what key intermediates are involved?

The compound is synthesized via a multi-step process starting with Boc-protected oxazinane carboxylate intermediates. For example, (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate (compound 1 ) reacts with boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under controlled conditions. Deprotection and hydrolysis yield the final product. Key intermediates include boronate-adduct precursors and Boc-protected amines .

Q. How does the tert-butoxycarbonyl (Boc) group enhance stability during peptide synthesis?

The Boc group protects primary amines from nucleophilic side reactions and oxidative degradation. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), enabling controlled deprotection during solid-phase peptide synthesis (SPPS). This ensures regioselective coupling in multi-step reactions .

Q. What safety protocols are essential for handling this compound?

Hazard codes include H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and consult a physician immediately .

Q. Which purification techniques are effective for isolating this compound post-synthesis?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization using ethanol/water mixtures (1:1 v/v) improves purity. For Boc-protected derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?

Use coupling agents like HBTU/HOBt with DIEA in DMF. Monitor reaction progress via the Kaiser test. Adjust molar equivalents (1.5–2.0 equiv) for sterically hindered residues. Pre-activation of the carboxylate group with DCC/DMAP enhances reactivity .

Q. What spectroscopic methods validate the structural integrity of Boc-protected intermediates?

1H/13C NMR : Confirm Boc-group integration (tert-butyl singlet at δ 1.4 ppm in 1H NMR). FT-IR : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹). HRMS : Verify molecular ions (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

Q. How do researchers resolve stereochemical inconsistencies in Boc-protected intermediates?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers. X-ray crystallography confirms absolute configuration. Compare optical rotation values ([α]D) with literature data .

Q. What strategies mitigate side reactions during Boc deprotection?

Avoid prolonged exposure to strong acids (e.g., TFA >2 hours) to prevent backbone cleavage. Use scavengers like triisopropylsilane (TIS) to quench carbocation byproducts. Monitor reaction progress via LC-MS to detect over-acidification .

Q. How does the compound’s solubility profile impact reaction design?

The diacid form is polar and soluble in aqueous buffers (pH >5). In organic phases (e.g., DCM, THF), solubility requires Boc protection. Pre-dissolve in DMF/DMSO for SPPS applications. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 7.4) | 10–15 |

| DMF | >50 |

| Ethanol | 20–30 |

Q. What enzymatic assays utilize this compound as a substrate or inhibitor?

It serves as a boronic acid transition-state analog in arginase inhibition studies. Enzyme kinetics (Km, Vmax) are measured via UV-Vis detection of urea formation. IC50 values are determined using recombinant human arginase I/II .

Q. Data Contradictions and Troubleshooting

Q. How to address discrepancies in reported melting points for Boc-protected derivatives?

Variations arise from polymorphic forms or residual solvents. Consistently dry samples under vacuum (0.1 mmHg, 24 hours) and use differential scanning calorimetry (DSC) for precise measurements .

Q. Why do LC-MS results sometimes show unexpected m/z peaks?

Common artifacts include:

- Adducts : Sodium ([M+Na]+) or potassium ([M+K]+) ions.

- Degradation : Hydrolysis of Boc groups under basic conditions.

- Dimers : Disproportionation during ionization. Use fresh TFA for deprotection and ESI-MS in negative ion mode for clarity .

Q. Methodological Best Practices

Q. What quality control criteria ensure batch-to-batch consistency?

- Purity : ≥95% by HPLC (210 nm).

- Water content : ≤0.5% (Karl Fischer titration).

- Residual solvents : <500 ppm (GC-MS) .

Q. How to store the compound for long-term stability?

Store at –20°C under argon in amber vials. Desiccate with silica gel to prevent hydrolysis. Shelf life: >2 years when moisture-free .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.